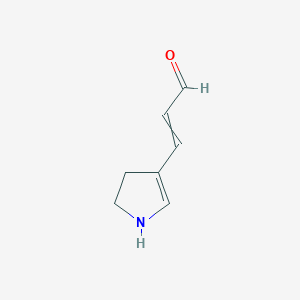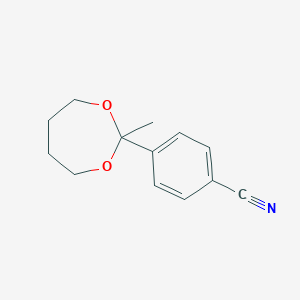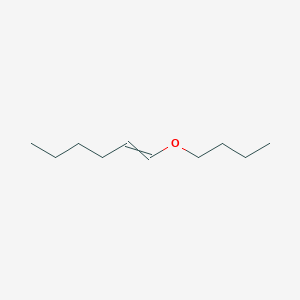![molecular formula C13H17ClO2 B14188480 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde CAS No. 921937-93-1](/img/structure/B14188480.png)
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde is an organic compound with the molecular formula C13H17ClO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 2-chloro-3-methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and (2S,3S)-2-chloro-3-methylpentanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with benzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzoic acid.
Reduction: 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-{[(2S,3S)-2-Chloro-3-methylbutyl]oxy}benzaldehyde: Similar structure but with a shorter alkyl chain.
4-{[(2S,3S)-2-Chloro-3-methylhexyl]oxy}benzaldehyde: Similar structure but with a longer alkyl chain.
4-{[(2S,3S)-2-Bromo-3-methylpentyl]oxy}benzaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
921937-93-1 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
4-[(2S,3S)-2-chloro-3-methylpentoxy]benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(2)13(14)9-16-12-6-4-11(8-15)5-7-12/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1 |
Clave InChI |
RYEGZGANDPAHEK-GXFFZTMASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](COC1=CC=C(C=C1)C=O)Cl |
SMILES canónico |
CCC(C)C(COC1=CC=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)


![Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate](/img/structure/B14188420.png)
![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)

![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)

![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B14188458.png)

![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
